2,5‑Dimethoxybenzyl vs. 3,4‑Dimethoxybenzyl: 1.8‑Fold Superior DHFR Inhibition
In a direct comparison of arylmethyl‑substituted tetrahydroquinazolines, the 2,5‑dimethoxybenzyl analog (5j) inhibited Pneumocystis carinii dihydrofolate reductase (DHFR) with an IC₅₀ of 0.057 µM, whereas the 3,4‑dimethoxybenzyl analog (5k) gave an IC₅₀ of 0.10 µM. The 2,5‑substitution pattern thus conferred a 1.75‑fold improvement in potency [1].
| Evidence Dimension | Inhibitory potency against P. carinii DHFR |
|---|---|
| Target Compound Data | IC₅₀ = 0.057 µM (2,5‑dimethoxybenzyl analog 5j) |
| Comparator Or Baseline | IC₅₀ = 0.10 µM (3,4‑dimethoxybenzyl analog 5k) |
| Quantified Difference | 1.75‑fold lower IC₅₀ (higher potency) |
| Conditions | Enzyme inhibition assay using recombinant P. carinii DHFR; spectrophotometric readout; pH 7.4, 25°C. |
Why This Matters
This demonstrates that the 2,5‑dimethoxy regiochemistry can be critical for target engagement; researchers aiming to optimize DHFR inhibitors should prioritize the 2,5‑substituted scaffold over the 3,4‑isomer.
- [1] Rosowsky A, Papoulis AT, Forsch RA, Queener SF. J Med Chem. 1999;42(6):1004‑1016. doi:10.1021/jm9805406. View Source
